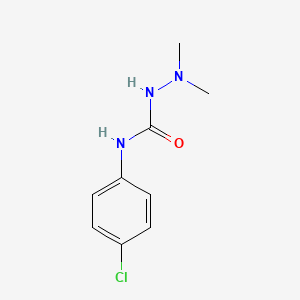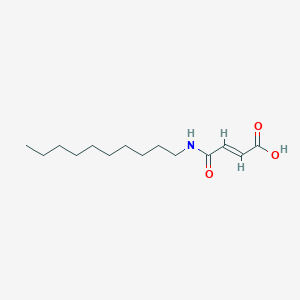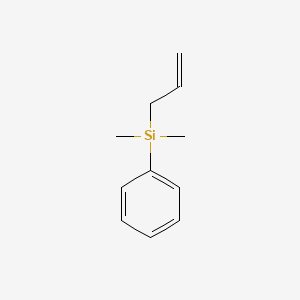
Allyldimethylphenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyldimethylphenylsilane is an organosilicon compound with the molecular formula C₁₁H₁₆Si. It is characterized by the presence of an allyl group (CH₂=CH-CH₂-), two methyl groups (CH₃), and a phenyl group (C₆H₅) attached to a silicon atom. This compound is of significant interest in organic synthesis due to its unique reactivity and versatility in forming carbon-silicon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Allyldimethylphenylsilane can be synthesized through various methods. One common approach involves the palladium-catalyzed allylic silylation using allylic alcohols and disilanes as precursors. This reaction proceeds smoothly under mild and neutral conditions, making it suitable for the synthesis of regio- and stereodefined allylsilanes . Another method involves the nickel-catalyzed reaction of allyl alcohols with silylzinc reagents, such as phenyldimethylsilylzinc chloride, which provides high yields and selectivity .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale catalytic processes. The palladium-catalyzed silyl-Heck reaction is one such method, which allows for the efficient production of allylsilanes with minimal by-products .
Chemical Reactions Analysis
Types of Reactions: Allyldimethylphenylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert this compound to simpler silanes.
Substitution: The allyl group can participate in substitution reactions, forming new carbon-silicon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Palladium or nickel catalysts are frequently employed in substitution reactions.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various organosilicon compounds with new carbon-silicon bonds.
Scientific Research Applications
Allyldimethylphenylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is utilized in the synthesis of biologically active molecules.
Medicine: this compound derivatives are explored for their potential therapeutic properties.
Industry: It is employed in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of allyldimethylphenylsilane involves the formation of carbon-silicon bonds through various catalytic processes. The silicon atom in the compound acts as a nucleophile, attacking electrophilic centers in the presence of catalysts such as palladium or nickel. This leads to the formation of new organosilicon compounds with diverse structures and properties .
Comparison with Similar Compounds
Phenylsilane: Similar to allyldimethylphenylsilane but lacks the allyl group.
Allyltrimethylsilane: Contains an allyl group and three methyl groups attached to silicon.
Uniqueness: this compound is unique due to the presence of both an allyl group and a phenyl group attached to the silicon atom. This combination imparts distinct reactivity and versatility, making it a valuable reagent in organic synthesis and industrial applications.
Properties
Molecular Formula |
C11H16Si |
|---|---|
Molecular Weight |
176.33 g/mol |
IUPAC Name |
dimethyl-phenyl-prop-2-enylsilane |
InChI |
InChI=1S/C11H16Si/c1-4-10-12(2,3)11-8-6-5-7-9-11/h4-9H,1,10H2,2-3H3 |
InChI Key |
VYKLWEGAUSVCDK-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CC=C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl {[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl}acetate](/img/structure/B11951888.png)

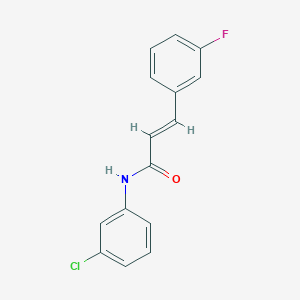
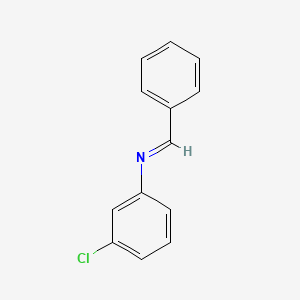
![2-phenoxyethyl N-[2-methyl-5-(2-phenoxyethoxycarbonylamino)phenyl]carbamate](/img/structure/B11951900.png)



![1-Azaspiro[3.3]heptane](/img/structure/B11951927.png)

